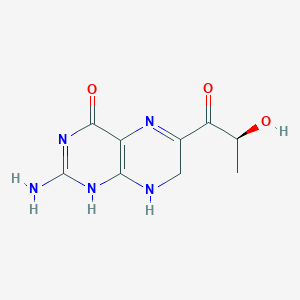
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known as Clomazone, is a widely used herbicide that belongs to the family of pyrazolones. It is used to control broadleaf and grassy weeds in various crops such as soybean, cotton, corn, and peanuts. Clomazone was first introduced in the market in the 1980s and has since gained popularity due to its effectiveness and low toxicity.
Mechanism of Action
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one inhibits the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. The inhibition of carotenoid biosynthesis leads to the death of the plant. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is absorbed by the plant through the roots and leaves and is translocated to the site of action.
Biochemical and physiological effects:
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and soil microorganisms. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been shown to have a short half-life in the environment, which reduces its potential for bioaccumulation.
Advantages and Limitations for Lab Experiments
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a useful tool for studying plant physiology and herbicide resistance in weeds. It is relatively easy to apply and has a low cost. However, its effectiveness can vary depending on the weed species and environmental conditions. Additionally, 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be toxic to some non-target organisms, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. One area of interest is the development of new formulations that can improve its effectiveness and reduce its impact on the environment. Another area of research is the study of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one resistance in weeds and the development of new strategies for weed control. Finally, there is a need for more research on the potential impact of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on soil microorganisms and its potential to leach into groundwater.
Synthesis Methods
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be synthesized by reacting 2-chloro-6-methylphenylhydrazine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling various weed species, including Palmer amaranth and waterhemp. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been studied for its impact on soil microorganisms and its potential to leach into groundwater.
properties
CAS RN |
117-23-7 |
|---|---|
Product Name |
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-(2-chloro-6-methylphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7-4-3-5-9(12)11(7)14-10(15)6-8(2)13-14/h3-5H,6H2,1-2H3 |
InChI Key |
PEHCLPGYMNFIOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
Other CAS RN |
117-23-7 |
synonyms |
2-(2-chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



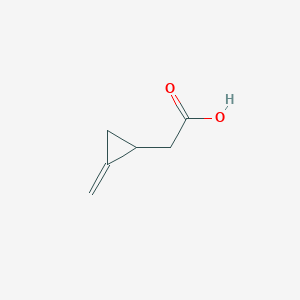
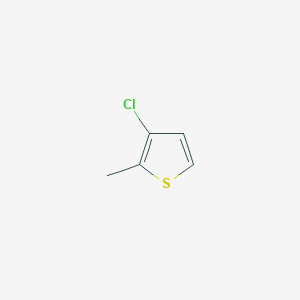
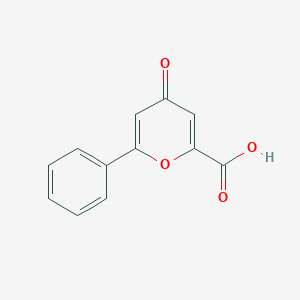

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)

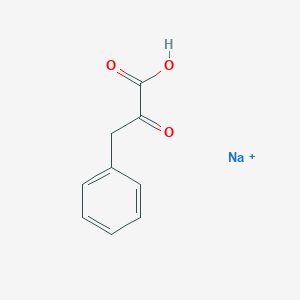
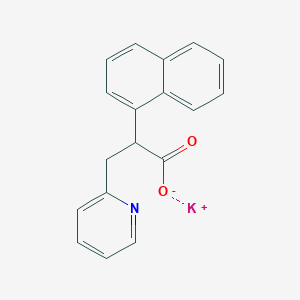
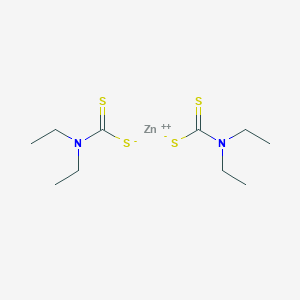

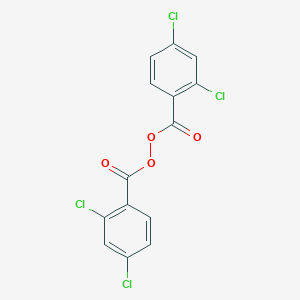
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
